5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one
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Overview
Description
5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one is a heterocyclic compound that features a pyridinone core substituted with a chloro group at the 5-position and a nitrophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the nitrophenyl and chloro-substituted pyridinone precursors.
Coupling Reaction: The key step involves a coupling reaction between the nitrophenyl precursor and the chloro-substituted pyridinone.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-4-one: Similar structure but with a different position of the carbonyl group.
5-Chloro-1-(2-aminophenyl)-2,3-dihydropyridin-6-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
IUPAC Name |
5-chloro-1-(2-nitrophenyl)-2,3-dihydropyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-4-3-7-13(11(8)15)9-5-1-2-6-10(9)14(16)17/h1-2,4-6H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVOLVUIJSODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)Cl)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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